molecular formula C9H12BrNO2S B2591226 N-(3-(Bromomethyl)phenyl)ethanesulfonamide CAS No. 1527625-31-5

N-(3-(Bromomethyl)phenyl)ethanesulfonamide

Cat. No. B2591226
CAS RN: 1527625-31-5
M. Wt: 278.16
InChI Key: IGMDHWZVPFAZPC-UHFFFAOYSA-N
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Description

“N-(3-(Bromomethyl)phenyl)ethanesulfonamide” is a chemical compound used in scientific research. It has a complex structure, which enables diverse applications. The compound has a CAS Number of 1527625-31-5 and a molecular weight of 278.17 .


Molecular Structure Analysis

The InChI code for “N-(3-(Bromomethyl)phenyl)ethanesulfonamide” is 1S/C9H12BrNO2S/c1-2-14(12,13)11-9-5-3-4-8(6-9)7-10/h3-6,11H,2,7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(3-(Bromomethyl)phenyl)ethanesulfonamide” is stored at refrigerated temperatures .

Scientific Research Applications

Applications in Environmental and Material Sciences

Flame Retardancy and Environmental Safety : A critical review by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants (NBFRs), including N-(3-(Bromomethyl)phenyl)ethanesulfonamide, discusses their occurrence in indoor air, dust, consumer goods, and food. This study highlights the need for more research on the occurrence, environmental fate, and toxicity of NBFRs. It was found that certain NBFRs are of concern due to their high concentrations reported in various studies and the knowledge gaps for many of these compounds, indicating the necessity for optimized analytical methods and further research on their environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Organic Synthesis and Chemical Transformations : The versatility of N-(3-(Bromomethyl)phenyl)ethanesulfonamide in organic synthesis is underscored by its role in various chemical transformations. Kolvari et al. (2007) summarized the application of N-halo reagents in organic functional group transformations, highlighting the potential of N-(3-(Bromomethyl)phenyl)ethanesulfonamide in facilitating oxidation reactions, halogenation, acylation, and other key synthetic processes. This underscores the compound's utility in advancing synthetic methodologies and developing new chemical entities (Kolvari et al., 2007).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[3-(bromomethyl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-2-14(12,13)11-9-5-3-4-8(6-9)7-10/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMDHWZVPFAZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Bromomethyl)phenyl)ethanesulfonamide

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